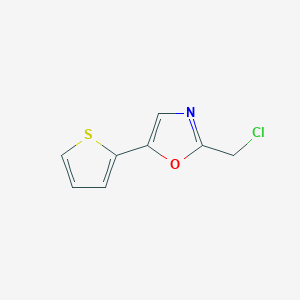
PF-592379
Übersicht
Beschreibung
PF-592379 ist ein niedermolekulares Medikament, das von Pfizer entwickelt wurde. Es wirkt als potenter, selektiver und oral aktiver Agonist für den Dopamin-D3-Rezeptor. Ursprünglich befand es sich in der Entwicklung als potenzielles Medikament zur Behandlung von weiblicher sexueller Dysfunktion und männlicher erektiler Dysfunktion . Seine Entwicklung wurde nach klinischen Studien abgebrochen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PF-592379 umfasst mehrere Schritte, beginnend mit der Herstellung des Morpholinrings, gefolgt von der Einführung der Pyridin-Einheit. Zu den wichtigsten Schritten gehören:
Bildung des Morpholinrings: Dies beinhaltet die Reaktion geeigneter Amine mit Epoxiden unter kontrollierten Bedingungen, um den Morpholinring zu bilden.
Einführung der Pyridin-Einheit: Der Pyridinring wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der das Morpholin-Derivat mit einer halogenierten Pyridinverbindung reagiert.
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für this compound nicht öffentlich bekannt sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
PF-592379 unterliegt mehreren Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, insbesondere unter Beteiligung des Pyridinrings.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierte Verbindungen und Nucleophile wie Amine und Alkohole werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung von Dopaminrezeptoragonisten.
Biologie: Die Forschung konzentriert sich auf die Wechselwirkung mit Dopaminrezeptoren und ihre Auswirkungen auf zelluläre Signalwege.
Industrie: Obwohl es nicht kommerziell hergestellt wird, tragen seine Synthese und Untersuchung zur Entwicklung neuer pharmakologischer Wirkstoffe bei.
Wirkmechanismus
PF-592379 entfaltet seine Wirkung durch selektive Bindung an und Aktivierung des Dopamin-D3-Rezeptors. Diese Aktivierung moduliert die Signalwege des Rezeptors und beeinflusst verschiedene physiologische Prozesse. Die Selektivität der Verbindung für den D3-Rezeptor gegenüber anderen Dopaminrezeptoren ist ein Schlüsselaspekt ihres Mechanismus, wodurch das Potenzial für Nebenwirkungen im Zusammenhang mit nicht-selektiven Dopaminagonisten reduziert wird .
Wirkmechanismus
PF-592379 exerts its effects by selectively binding to and activating the dopamine D3 receptor. This activation modulates the receptor’s signaling pathways, influencing various physiological processes. The compound’s selectivity for the D3 receptor over other dopamine receptors is a key aspect of its mechanism, reducing the potential for side effects associated with non-selective dopamine agonists .
Vergleich Mit ähnlichen Verbindungen
PF-592379 ist durch seine hohe Selektivität für den Dopamin-D3-Rezeptor einzigartig. Ähnliche Verbindungen umfassen:
7-OH-DPAT: Ein weiterer Dopamin-D3-Rezeptoragonist, aber mit geringerer Selektivität im Vergleich zu this compound.
PD-128,907: Ein potenter D3-Rezeptoragonist mit Anwendungen in der neurologischen Forschung.
PF-219,061: Eine weitere von Pfizer entwickelte Verbindung mit ähnlichen Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.
Die Einzigartigkeit von this compound liegt in seiner hohen Selektivität und oralen Aktivität, was es zu einem wertvollen Werkzeug für die Untersuchung der Dopaminrezeptorpharmakologie macht .
Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!
Eigenschaften
IUPAC Name |
5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-6-16-8-12(17-9-10(16)2)11-4-5-13(14)15-7-11/h4-5,7,10,12H,3,6,8-9H2,1-2H3,(H2,14,15)/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTCYTDJDXZFSK-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(OCC1C)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@H](OC[C@@H]1C)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030407 | |
| Record name | PF-592379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710655-15-5 | |
| Record name | PF-592379 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0710655155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-592379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-592379 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B7UY5K7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3428961.png)



